
Nepafenac-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
AL-6515 D5の作用機序は、ネパフェナクと同様です。ネパフェナクは、角膜を透過すると、急速にアムフェナクに変換されるプロドラッグです。 アムフェナクは、炎症と痛みを仲介するプロスタグランジンの合成に関与するシクロオキシゲナーゼ酵素(COX-1とCOX-2)の強力な阻害剤です . これらの酵素を阻害することにより、アムフェナクは炎症性メディエーターの産生を抑制し、抗炎症作用と鎮痛作用を発揮します .
生化学分析
Biochemical Properties
Nepafenac D5 plays a crucial role in biochemical reactions as an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By inhibiting COX enzymes, Nepafenac D5 reduces the production of prostaglandins, thereby alleviating inflammation . The compound interacts with various biomolecules, including proteins and enzymes, to exert its effects. For instance, it binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins .
Cellular Effects
Nepafenac D5 influences various cellular processes, particularly in ocular tissues. It reduces inflammation by inhibiting the production of prostaglandins, which are key mediators of the inflammatory response . This inhibition leads to decreased cellular signaling related to inflammation, ultimately reducing pain and swelling. Additionally, Nepafenac D5 affects gene expression by downregulating the expression of genes involved in the inflammatory response . This modulation of gene expression further contributes to its anti-inflammatory effects.
Molecular Mechanism
The molecular mechanism of Nepafenac D5 involves its conversion to amfenac by intraocular hydrolases after penetrating the cornea . Amfenac, the active form, uniformly inhibits COX-1 and COX-2 activity, thereby reducing the production of prostaglandins . This inhibition occurs through the binding of amfenac to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins . Additionally, Nepafenac D5 may influence other molecular pathways related to inflammation and pain.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nepafenac D5 have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of several years . In vitro studies have shown that Nepafenac D5 maintains its inhibitory effects on COX enzymes over extended periods . Its degradation products may form over time, potentially affecting its efficacy. Long-term studies in vivo have demonstrated that Nepafenac D5 continues to reduce inflammation and pain over several weeks of administration .
Dosage Effects in Animal Models
The effects of Nepafenac D5 vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, Nepafenac D5 may cause toxic effects, including gastrointestinal irritation and renal toxicity . These adverse effects are consistent with those observed for other NSAIDs. Threshold effects have been observed, where doses above a certain level result in a disproportionate increase in adverse effects .
Metabolic Pathways
Nepafenac D5 is metabolized primarily in the eye, where it is converted to amfenac by intraocular hydrolases . Amfenac then undergoes further metabolism to more polar metabolites through hydroxylation and glucuronidation . These metabolic pathways involve various enzymes, including cytochrome P450 enzymes and glucuronosyltransferases . The metabolites are eventually excreted from the body, primarily through the urine .
Transport and Distribution
Nepafenac D5 is transported and distributed within ocular tissues following topical administration . The compound rapidly penetrates the cornea and is distributed to the anterior and posterior segments of the eye . It is transported by various transporters and binding proteins within ocular tissues, ensuring its targeted delivery to sites of inflammation . The distribution of Nepafenac D5 is influenced by its physicochemical properties, including its solubility and lipophilicity .
Subcellular Localization
The subcellular localization of Nepafenac D5 is primarily within the cytoplasm of ocular cells . After penetrating the cornea, the compound is distributed to various cellular compartments, including the cytoplasm and nucleus . Its activity is influenced by its localization, as it needs to reach the active sites of COX enzymes within the cytoplasm to exert its effects . Post-translational modifications and targeting signals may also play a role in directing Nepafenac D5 to specific subcellular compartments .
準備方法
合成経路および反応条件
AL-6515 D5の合成は、ネパフェナクの重水素化を含みます反応条件は、多くの場合、目的の重水素化レベルを達成するために重水素化された試薬と溶媒の使用を含みます .
工業生産方法
AL-6515 D5の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度と収率を確保するための反応条件の厳格な制御が含まれます。 最終生成物は通常、クロマトグラフィー技術を使用して精製され、目的の純度レベルが達成されます .
化学反応の分析
反応の種類
AL-6515 D5は、その母体化合物であるネパフェナクと同様に、次のようなさまざまな化学反応を起こします。
酸化: ネパフェナクは酸化されて、その活性代謝物であるアムフェナクを生成することができます.
還元: 還元反応は、化合物中の官能基を修飾するために使用できます。
置換: 置換反応は、分子構造に異なる官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やその他の過酸化物などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: さまざまなハロゲン化剤と求核剤は、置換反応に使用できます。
生成される主な生成物
酸化: 生成される主な生成物は、ネパフェナクの活性代謝物であるアムフェナクです.
還元と置換: 生成物は、使用される特定の試薬と条件によって異なります。
科学研究への応用
AL-6515 D5は、いくつかの科学研究への応用があります。
化学: 質量分析法によるネパフェナクの定量のための内部標準として使用されます.
生物学: 生物学的分子や経路との相互作用について研究されています。
医学: 潜在的な治療効果と作用機序について調査されています。
科学的研究の応用
Scientific Research Applications
-
Ocular Surgery and Inflammation Management
- Nepafenac-d5 is primarily studied for its efficacy in preventing postoperative complications such as macular edema following cataract surgery. A randomized clinical trial demonstrated that a 90-day regimen of nepafenac significantly reduced the incidence of macular edema in patients with diabetic retinopathy compared to a vehicle control group (5% vs. 17.5% developed macular edema) .
-
Pharmacokinetic Studies
- The distribution and concentration of nepafenac and amfenac in ocular tissues have been extensively studied using animal models. Research indicates that topical administration leads to significant concentrations in the posterior segment of the eye, crucial for therapeutic efficacy . The pharmacokinetics of this compound can be elucidated through high-performance liquid chromatography/mass spectrometry, allowing for detailed analysis of drug distribution patterns.
-
Mechanistic Studies
- The pathway by which nepafenac reaches ocular tissues involves both periocular routes and direct diffusion through scleral layers. Studies have shown that the concentration gradient favors higher levels in the sclera and choroid compared to the retina, suggesting targeted delivery mechanisms that could be further explored with this compound .
Data Table: Clinical Trial Results
Case Studies
-
Cataract Surgery Outcomes
- A multicenter study evaluated the effectiveness of nepafenac in preventing macular edema post-cataract surgery among patients with diabetic retinopathy. The results indicated a significant protective effect against edema development when compared to placebo, supporting its use as a standard preoperative treatment .
-
Ocular Distribution Studies
- In animal models, studies have shown that after topical application of nepafenac, the drug reaches peak concentrations in various ocular tissues within hours, demonstrating its potential for effective local treatment . Such findings emphasize the importance of localized drug delivery systems in ophthalmology.
類似化合物との比較
類似化合物
ネパフェナク: AL-6515 D5の母体化合物であり、同様の治療目的で使用されます.
アムフェナク: ネパフェナクの活性代謝物であり、COX酵素を直接阻害します.
その他のNSAID: ジクロフェナクやケトロラックなどの化合物もCOX酵素を阻害しますが、薬物動態特性や治療用途が異なる場合があります.
独自性
AL-6515 D5の独自性は、重水素標識にあるため、分析化学における内部標準として特に役立ちます。 この標識により、質量分析法を使用してさまざまなサンプル中のネパフェナクを正確に定量することができます .
生物活性
Nepafenac-d5 is a deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) nepafenac, which is primarily used in ophthalmology for the treatment of pain and inflammation following cataract surgery. This article explores the biological activity of this compound, including its pharmacodynamics, mechanism of action, clinical efficacy, and safety profile, supported by relevant data tables and case studies.
Nepafenac is a prodrug that requires conversion to its active form, amfenac, through hydrolysis by ocular tissue hydrolases after penetrating the cornea. Amfenac exerts its pharmacological effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling .
Key Pharmacodynamic Properties:
- Inhibition of Prostaglandin Synthesis: Nepafenac has been shown to significantly reduce prostaglandin E2 (PGE2) synthesis in ocular tissues, which correlates with its anti-inflammatory effects .
- Tissue Distribution: Following topical administration, nepafenac is distributed from the anterior to the posterior segments of the eye, notably affecting the retina and choroid .
Clinical Efficacy
Clinical studies have demonstrated the effectiveness of nepafenac in managing postoperative inflammation and pain. A pivotal phase 3 trial assessed nepafenac 0.3% compared to vehicle drops in patients undergoing cataract surgery.
Efficacy Data:
Parameter | Nepafenac 0.3% | Vehicle |
---|---|---|
Ocular Inflammation Cured (%) | 68.4% (552/807) | 34% (67/197) |
Ocular Pain Cured (%) | 91% (734/807) | 49.7% (98/197) |
The study reported a significant increase in cure rates for both inflammation and pain at Day 14 post-surgery for patients treated with nepafenac compared to those receiving vehicle drops .
Case Studies
A notable case study highlighted a rare adverse effect associated with nepafenac use. A 62-year-old woman developed corneal melting attributed to topical nepafenac application. Upon discontinuation of the drug, her condition improved rapidly, underscoring the importance of monitoring for potential complications when using topical NSAIDs .
Safety Profile
The safety profile of nepafenac has been evaluated in various clinical settings. Common adverse events include headache and transient increases in intraocular pressure. Importantly, there have been no significant interactions identified with major cytochrome P450 metabolic pathways, suggesting a low risk for drug-drug interactions when administered concurrently with other medications .
特性
IUPAC Name |
2-[2-amino-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-13(18)9-11-7-4-8-12(14(11)17)15(19)10-5-2-1-3-6-10/h1-8H,9,17H2,(H2,16,18)/i1D,2D,3D,5D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFAQIPZVLVERP-XFEWCBMOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC(=C2N)CC(=O)N)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。